

chemical and physical properties of 1-Bromo-2,3-dimethylpentane

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Compound of Interest

Compound Name: 1-Bromo-2,3-dimethylpentane

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An In-depth Technical Guide to 1-Bromo-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-2,3-dimethylpentane**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of organic chemistry to present estimated properties, detailed experimental protocols for its synthesis and purification, and an analysis of its potential spectroscopic characteristics. Furthermore, the role of bromoalkanes in medicinal chemistry and drug development is discussed, highlighting the potential applications of **1-Bromo-2,3-dimethylpentane** as a synthetic intermediate.

Chemical and Physical Properties

1-Bromo-2,3-dimethylpentane, with the CAS number 7485-44-1, is a halogenated alkane.^[1]^[2]^[3] While specific experimental values for its physical properties are not readily available in the literature, they can be estimated based on the properties of its precursor, 2,3-dimethyl-1-pentanol, and general trends observed in homologous series of bromoalkanes. Haloalkanes

generally exhibit higher boiling points than alkanes of similar carbon skeletons due to increased molecular weight and polarity.[4][5][6]

Table 1: Estimated and Known Physical Properties

Property	Value	Source/Basis
Molecular Formula	C ₇ H ₁₅ Br	-
Molecular Weight	179.10 g/mol	[1]
CAS Number	7485-44-1	[1][2][3]
Estimated Boiling Point	165-175 °C	Based on the boiling point of 2,3-dimethyl-1-pentanol (155-157 °C) and the typical increase observed upon bromination of a primary alcohol.[4][5]
Estimated Density	~1.1 g/mL	Bromoalkanes are generally denser than water.[4] The density of the precursor alcohol is 0.839 g/mL.[4]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, chloroform).	General property of bromoalkanes.[4][5]
Appearance	Colorless liquid (predicted).	Bromoalkanes are typically colorless liquids.[7]

Synthesis and Purification

A common and effective method for the synthesis of 1-bromoalkanes is the nucleophilic substitution of a primary alcohol. In this case, **1-Bromo-2,3-dimethylpentane** can be synthesized from 2,3-dimethyl-1-pentanol.

Synthesis of 1-Bromo-2,3-dimethylpentane from 2,3-dimethyl-1-pentanol

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of primary bromoalkanes from primary alcohols using phosphorus tribromide (PBr_3).

Materials:

- 2,3-dimethyl-1-pentanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath.

- Slowly add phosphorus tribromide (PBr_3) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the diethyl ether by rotary evaporation.
- The crude **1-Bromo-2,3-dimethylpentane** can be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying **1-Bromo-2,3-dimethylpentane** is fractional distillation.^{[8][9]}

The purity of the collected fractions should be assessed using techniques such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Properties

While experimental spectra for **1-Bromo-2,3-dimethylpentane** are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals in the alkyl region. Based on the structure and

comparison with 1-bromo-2,3-dimethylbutane, the following approximate chemical shifts are predicted:

- $-\text{CH}_2\text{Br}$ (C1): A multiplet around 3.3-3.5 ppm.
- $-\text{CH}-$ (C2 and C3): Multiplets in the range of 1.5-2.0 ppm.
- $-\text{CH}_2-$ (C4): A multiplet around 1.2-1.4 ppm.
- $-\text{CH}_3$ (C5, and methyls at C2 and C3): Doublets and a triplet in the range of 0.8-1.1 ppm.

^{13}C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

- $-\text{CH}_2\text{Br}$ (C1): ~35-45 ppm.
- Alkyl carbons (C2-C5 and methyls): ~10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-2,3-dimethylpentane** is expected to show the following characteristic absorption bands:

- C-H stretching (alkane): 2850-3000 cm^{-1}
- C-H bending (alkane): 1350-1470 cm^{-1}
- C-Br stretching: 500-600 cm^{-1} ^[10]

Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.^{[11][12][13]} Common fragmentation patterns for bromoalkanes include the loss of a bromine radical ($\text{M} - \text{Br}^+$) and cleavage of the carbon-carbon chain.^{[11][12]}

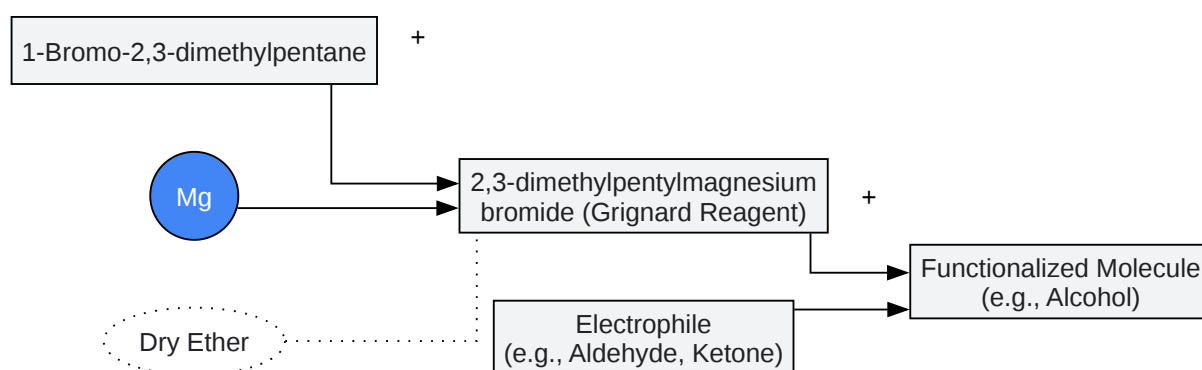
Reactivity and Applications in Drug Development

Bromoalkanes are versatile intermediates in organic synthesis and play a significant role in drug development.[14] Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations.

Nucleophilic Substitution and Grignard Reagent Formation

1-Bromo-2,3-dimethylpentane can undergo nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. This allows for the introduction of various functional groups.

Furthermore, it can be used to prepare a Grignard reagent by reacting with magnesium metal in an ethereal solvent.[15] This organometallic reagent is a powerful nucleophile for forming new carbon-carbon bonds, a fundamental process in the synthesis of complex drug molecules. [15][16][17][18]



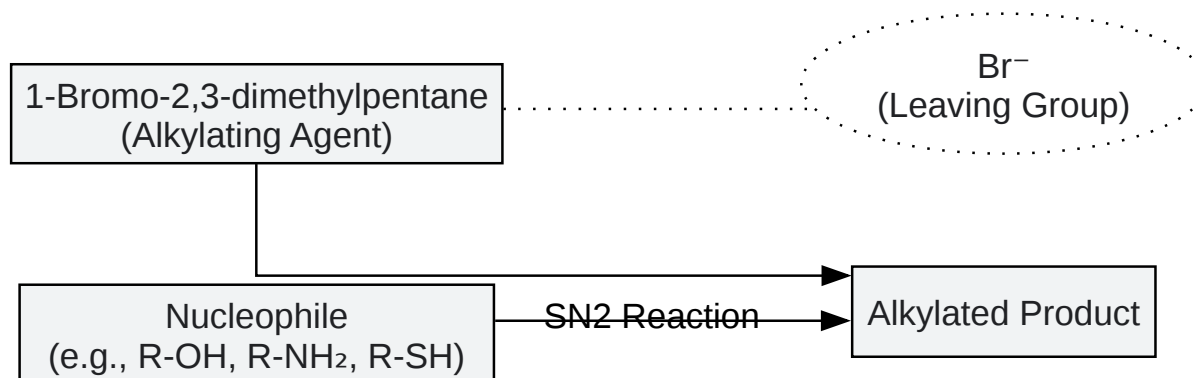
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Caption: Synthesis of a Grignard reagent and subsequent reaction.

Role as an Alkylating Agent

The electrophilic nature of the carbon atom bonded to the bromine makes **1-Bromo-2,3-dimethylpentane** a potential alkylating agent. In drug synthesis, alkylating agents are used to introduce alkyl groups onto nucleophilic atoms such as oxygen, nitrogen, or sulfur in a target

molecule. This can be a key step in building the carbon skeleton of a drug or modifying its properties.



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Caption: General schematic of an SN2 alkylation reaction.

Safety and Handling

As with all bromoalkanes, **1-Bromo-2,3-dimethylpentane** should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Bromoalkanes are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

1-Bromo-2,3-dimethylpentane is a chiral bromoalkane with potential applications as a building block in organic synthesis, particularly in the field of drug discovery and development. While specific experimental data for this compound is limited, its properties and reactivity can be reliably estimated from related compounds and general chemical principles. The synthetic protocols and predicted spectroscopic data provided in this guide offer a valuable resource for researchers interested in the synthesis and utilization of this and similar branched-chain haloalkanes. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

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